molecular formula C9H13NO4S B2617277 N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 1396573-44-6

N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No. B2617277
M. Wt: 231.27
InChI Key: JVMREQVXSMZKEY-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry, and also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations . For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .


Molecular Structure Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Lewis Acid Catalyzed Annulations

The study by Mackay et al. (2014) describes the Lewis acid catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, providing a method for synthesizing cyclopentene sulfonamides with high diastereoselectivity. This research demonstrates a synthetic application of cyclopropane derivatives in constructing complex cyclic structures, which could be related to the applications of N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide in synthesizing bioactive molecules or materials with unique properties (Mackay et al., 2014).

Construction of 2-Sulfonylbenzo[b]furans

Li and Liu (2014) reported an efficient method for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates. This study illustrates the versatility of sulfonyl and furan moieties in organic synthesis, potentially pointing towards the utility of N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide in synthesizing furan derivatives for pharmaceutical or material science applications (Li & Liu, 2014).

Divergent Gold-Catalysed Cyclisation Reactions

Drew et al. (2019) explored divergent gold-catalysed cyclisation reactions of cyclopropenylmethyl sulfonamides with tethered heteroaromatics. Their research highlights the potential of cyclopropane and sulfonamide derivatives in accessing densely functionalized heterocycles, relevant to the development of novel pharmaceuticals or organic materials (Drew et al., 2019).

Catalytic Enantioselective Cyclopropanation

The study by Denmark and O'connor (1997) on catalytic, enantioselective cyclopropanation of allylic alcohols underscores the significance of cyclopropane derivatives in asymmetric synthesis, providing insights into how N-(2-(furan-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide might be used in enantioselective catalysis or the synthesis of chiral molecules (Denmark & O'connor, 1997).

Future Directions

The production of chemicals from biomass, including furan compounds, offers both economic and ecological benefits. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are of particular interest .

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c11-9(7-3-4-14-6-7)5-10-15(12,13)8-1-2-8/h3-4,6,8-11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMREQVXSMZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide

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